3,5-Ditert-butyloxepine-2,7-dione
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Overview
Description
3,5-Ditert-butyloxepine-2,7-dione is an organic compound with the molecular formula C14H20O3 It is a derivative of oxepine, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and two ketone groups at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Ditert-butyloxepine-2,7-dione typically involves the oxidation of 3,5-di-tert-butylphenol. The process begins with the formation of 3,5-di-tert-butyl-1,2-benzoquinone, which is then subjected to further oxidation to yield the desired oxepine derivative. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent oxidation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solvent extraction and recrystallization techniques are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Ditert-butyloxepine-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of 3,5-ditert-butyl-2,7-diol.
Substitution: Formation of halogenated derivatives such as 3,5-ditert-butyl-2,7-dibromo-oxepine.
Scientific Research Applications
Chemistry
In organic chemistry, 3,5-Ditert-butyloxepine-2,7-dione is used as a precursor for the synthesis of various complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
It can serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
Research is ongoing to explore the potential medicinal applications of this compound. Its derivatives may exhibit anti-inflammatory and antioxidant properties, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3,5-Ditert-butyloxepine-2,7-dione involves its interaction with molecular targets through oxidation-reduction reactions. The compound can act as an electron donor or acceptor, facilitating various biochemical processes. Its tert-butyl groups provide steric hindrance, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-1,2-benzoquinone
- 3,5-Di-tert-butylphenol
- 3,5-Di-tert-butylcatechol
Uniqueness
Compared to its analogs, 3,5-Ditert-butyloxepine-2,7-dione exhibits unique reactivity due to the presence of the oxepine ring and the positioning of the ketone groups.
Properties
CAS No. |
24289-60-9 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3,5-ditert-butyloxepine-2,7-dione |
InChI |
InChI=1S/C14H20O3/c1-13(2,3)9-7-10(14(4,5)6)12(16)17-11(15)8-9/h7-8H,1-6H3 |
InChI Key |
JHQGKBQXKMLUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)OC(=O)C(=C1)C(C)(C)C |
Origin of Product |
United States |
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